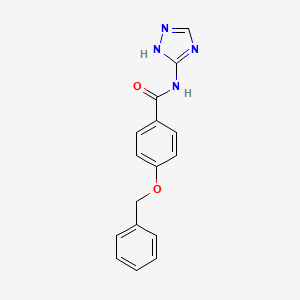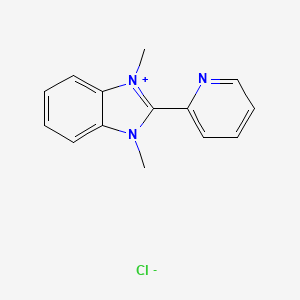![molecular formula C16H14N2OS2 B5035389 3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B5035389.png)
3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and investigation of thieno[2,3-d]pyrimidin derivatives, including compounds structurally related to "3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone," have garnered interest due to their potential applications in various fields of chemistry and pharmacology. These compounds are notable for their diverse chemical and physical properties, contributing to their relevance in synthetic and medicinal chemistry.
Synthesis Analysis
Synthetic approaches to thieno[2,3-d]pyrimidin derivatives often involve multistep reactions, including the condensation of aryl isothiocyanates with ethyl 3-(1-phenylethylamino)butanoate, leading to diastereoselective syntheses with varied stereochemical outcomes based on the orientations of exocyclic and endocyclic groups (Kumar et al., 2010).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by their planarity and the presence of a thienopyrimidin core, which influences their chemical reactivity and interaction with biological targets. The crystal structure analysis of related compounds reveals details about molecular conformations, hydrogen bonding, and intermolecular interactions (Liu et al., 2006).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidin derivatives undergo various chemical reactions, including cyclization, condensation with aromatic amines, and interactions with electrophiles, yielding a diverse array of heterocyclic compounds with potential antimicrobial and anticancer activities (Harutyunyan et al., 2015).
Mecanismo De Acción
Target of Action
It is a heterocyclic compound that is known to inhibit a variety of enzymes . These enzymes could potentially be its primary targets.
Mode of Action
As an enzyme inhibitor, it likely interacts with its target enzymes and alters their function, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it can be inferred that it may interfere with the pathways regulated by the enzymes it targets .
Result of Action
As an enzyme inhibitor, it is likely to alter the normal functioning of its target enzymes, leading to changes at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10(19)11(2)21-16-14-13(12-6-4-3-5-7-12)8-20-15(14)17-9-18-16/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWUVGXDPCSIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=NC=NC2=C1C(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-dichlorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5035310.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)
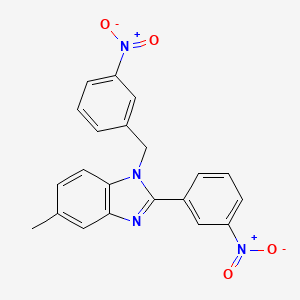
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5035340.png)
![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5035346.png)
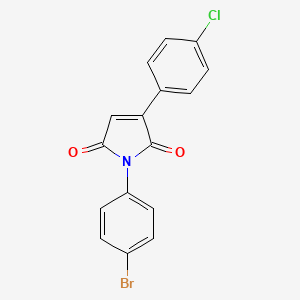
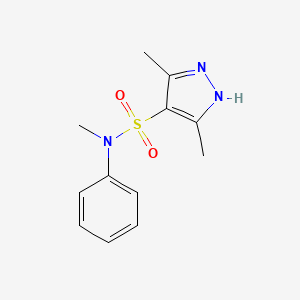
![4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile](/img/structure/B5035372.png)

![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5035392.png)
![2-bromo-4-chloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5035396.png)
![2-(4-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5035400.png)
